2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 190121-97-2
VCID: VC20898932
InChI: InChI=1S/C14H11N3O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19)
SMILES: C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N
Molecular Formula: C14H11N3O2
Molecular Weight: 253.26 g/mol

2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid

CAS No.: 190121-97-2

Cat. No.: VC20898932

Molecular Formula: C14H11N3O2

Molecular Weight: 253.26 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid - 190121-97-2

Specification

CAS No. 190121-97-2
Molecular Formula C14H11N3O2
Molecular Weight 253.26 g/mol
IUPAC Name 2-(2-aminophenyl)-3H-benzimidazole-5-carboxylic acid
Standard InChI InChI=1S/C14H11N3O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19)
Standard InChI Key JEDNOKJFWGSTME-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N

Introduction

Chemical Properties and Structure

2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is characterized by a benzimidazole core with specific functional group substitutions. The compound's structural and physicochemical properties are summarized in Table 1.

Table 1: Physicochemical Properties of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid

PropertyValue
CAS Number190121-97-2
Molecular FormulaC14H11N3O2
Molecular Weight253.26 g/mol
IUPAC Name2-(2-aminophenyl)-3H-benzimidazole-5-carboxylic acid
Standard InChIInChI=1S/C14H11N3O2/c15-10-4-2-1-3-9(10)13-16-11-6-5-8(14(18)19)7-12(11)17-13/h1-7H,15H2,(H,16,17)(H,18,19)
Standard InChIKeyJEDNOKJFWGSTME-UHFFFAOYSA-N
SMILES NotationC1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N
Canonical SMILESC1=CC=C(C(=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O)N
The structure consists of a benzimidazole ring system (a fusion of benzene and imidazole rings) with a carboxylic acid group at the 5-position and a 2-aminophenyl substituent at the 2-position . This arrangement creates a molecule with multiple potential binding sites, including hydrogen bond donors and acceptors, which contribute to its biological activity and chemical reactivity.

Physical Properties

The compound exhibits distinct physical characteristics that are important for its handling and application in various research contexts.

Physical PropertyValue
Physical StateSolid
Boiling Point590.3±56.0 °C (Predicted)
Density1.445±0.06 g/cm³ (Predicted)
pKa3.04±0.30 (Predicted)
These properties indicate that 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is a stable compound under standard laboratory conditions, with a relatively high boiling point typical of carboxylic acids with extended aromatic systems . The predicted pKa value suggests that the compound would be partially ionized at physiological pH, which may influence its solubility and biological activity.

Applications in Biological and Materials Science

The benzimidazole scaffold is prevalent in numerous bioactive compounds and pharmaceutical agents. The specific functionalization pattern of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid confers properties that make it particularly interesting for several applications.

Coordination Chemistry and Metal Complexes

One notable application of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid is its use as a ligand in metal-organic complexes. Research has demonstrated that a zinc(II) metal-organic complex based on this compound exhibits high adsorption capacity for aromatic hazardous dyes in wastewater treatment applications . This application leverages the compound's ability to form coordination bonds through its nitrogen and oxygen atoms, creating structures with specific binding pockets for aromatic pollutants.
The complex also demonstrates catecholase mimicking activity, suggesting potential applications in bioinorganic chemistry and catalysis . This dual functionality—environmental remediation and enzymatic mimicry—highlights the versatility of this benzimidazole derivative in materials science applications.

Structural Analogues and Derivatives

Understanding the properties and applications of structural analogues provides valuable context for the potential utility of 2-(2-Aminophenyl)-1H-benzimidazole-5-carboxylic acid. Several closely related compounds have been studied:

Positional Isomers

Two important positional isomers of the target compound include:

  • 2-(3-Aminophenyl)-1H-benzimidazole-5-carboxylic acid (CAS: 190121-98-3)

  • 2-(4-Aminophenyl)-1H-benzimidazole-5-carboxylic acid (CAS: 190121-99-4)
    These compounds differ only in the position of the amino group on the phenyl ring, which can significantly affect their biological activity and chemical properties due to changes in electronic distribution and steric considerations.

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